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molecular formula C21H18ClF3N4O B8660914 7-Chloro-4-[4-(4-trifluoromethylphenylaminocarbonyl)piperazin-1-yl]quinoline

7-Chloro-4-[4-(4-trifluoromethylphenylaminocarbonyl)piperazin-1-yl]quinoline

Cat. No. B8660914
M. Wt: 434.8 g/mol
InChI Key: CRHOSTMLBFPCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220856B2

Procedure details

At room temp. under nitrogen, to a solution of 7-chloro-4-(piperazin-1-yl)quinoline (200 mg, 0.81 mmol) and diisopropyl(ethyl)amine (209 mg, 1.62 mmol) in acetonitrile (5 mL) is added 4-trifluoromethylphenyl isocyanate (197 mg, 0.97 mmol). The reaction mixture is stirred at room temp. for 2 h, concentrated, and the residue is purified by flash chromatography with CH2Cl2-MeOH to afford the title product.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[F:27][C:28]([F:39])([F:38])[C:29]1[CH:34]=[CH:33][C:32]([N:35]=[C:36]=[O:37])=[CH:31][CH:30]=1>C(#N)C>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:12]3[CH2:17][CH2:16][N:15]([C:36]([NH:35][C:32]4[CH:31]=[CH:30][C:29]([C:28]([F:27])([F:38])[F:39])=[CH:34][CH:33]=4)=[O:37])[CH2:14][CH2:13]3)=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CCNCC1
Name
Quantity
209 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
197 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N=C=O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temp. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography with CH2Cl2-MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CCN(CC1)C(=O)NC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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